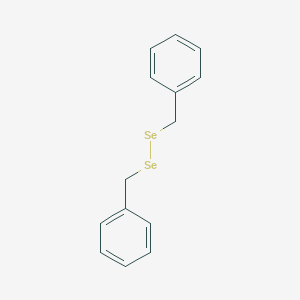

Dibenzyl diselenide

Description

Properties

IUPAC Name |

(benzyldiselanyl)methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Se2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAVEDMFTNAZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[Se][Se]CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163934 | |

| Record name | Dibenzyl diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482-82-2 | |

| Record name | Dibenzyl diselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl diselenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzyl diselenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzyl diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (benzyldiselanyl)methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

dibenzyl diselenide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl diselenide [(BnSe)₂], a prominent organoselenium compound, has garnered significant attention in the fields of organic synthesis, materials science, and biomedicine. This document provides an in-depth analysis of its core chemical properties, structural features, and multifaceted biological activities. Detailed experimental protocols for its synthesis and key assays are presented, alongside visualizations of its known signaling pathways, offering a comprehensive resource for researchers and professionals.

Chemical Properties and Structure

Dibenzyl diselenide is a stable, yellow crystalline solid at room temperature.[1][2] Its reactivity is largely governed by the relatively weak selenium-selenium (Se-Se) bond, which can be cleaved under various conditions, including reduction, oxidation, and photolysis.[1] This reactivity makes it a valuable reagent in organic synthesis for the introduction of selenium moieties.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of dibenzyl diselenide is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1482-82-2 | [1][3][4][5] |

| Molecular Formula | C₁₄H₁₄Se₂ | [5][6] |

| Molecular Weight | 340.18 g/mol | [3] |

| Appearance | Light yellow to yellow-orange crystalline powder | [1][2][3] |

| Melting Point | 91-93 °C | [1][2][3] |

| Solubility | Soluble in hot toluene, water soluble | [3] |

| Stability | Decomposes slowly in air; should be stored under an inert atmosphere. | [4] |

Structural Characteristics

Further crystallographic studies are required to determine the precise bond lengths and angles for dibenzyl diselenide.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the characterization of dibenzyl diselenide.

| Nucleus | Chemical Shift (δ) / ppm | Solvent | Reference(s) |

| ¹H NMR | Identical to commercially available dibenzyl diselenide | CDCl₃ | [3] |

| ¹³C NMR | Data available from Cava J. Org. Chem. 42, 2937(1977) | - | [5] |

| ⁷⁷Se NMR | A characteristic single peak | - | [4] |

Synthesis and Reactivity

Dibenzyl diselenide can be synthesized through several routes, most commonly involving the reaction of a benzyl halide with a selenium source.[1][7]

Synthesis of Dibenzyl Diselenide

A common and efficient method for the synthesis of dibenzyl diselenide involves the reduction of elemental selenium followed by reaction with a benzyl halide.

This protocol outlines the synthesis of dibenzyl diselenide from elemental selenium and benzyl bromide.

Materials:

-

Elemental selenium powder

-

Sodium borohydride (NaBH₄)

-

Benzyl bromide

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend elemental selenium in a mixture of THF and water.

-

Slowly add sodium borohydride to the suspension. The disappearance of the black selenium powder indicates the formation of sodium selenide.

-

To the resulting solution, add benzyl bromide dropwise.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.[8]

Key Reactions

The Se-Se bond in dibenzyl diselenide is susceptible to cleavage, leading to a variety of useful transformations.

-

Reduction: Reduction with agents like sodium borohydride yields benzyl selenolates, which are potent nucleophiles.

-

Oxidation: Oxidation with reagents such as chlorine can produce benzyl selenium chloride.[4]

-

Homolytic Cleavage: UV light or heat can induce homolytic cleavage of the Se-Se bond to generate benzyl selenyl radicals.[1]

Biological and Pharmacological Significance

Dibenzyl diselenide exhibits a range of biological activities, making it a compound of interest for drug development.[1][2] Its effects are often context-dependent, acting as both an antioxidant and a pro-oxidant.[4]

Antioxidant Activity

Dibenzyl diselenide demonstrates antioxidant properties primarily through two mechanisms: mimicking the action of glutathione peroxidase (GPx) and activating the Nrf2 signaling pathway.[9]

Dibenzyl diselenide can catalytically reduce harmful reactive oxygen species (ROS), such as hydrogen peroxide, using glutathione (GSH) as a reductant. This process mimics the function of the endogenous antioxidant enzyme GPx.

Dibenzyl diselenide can induce the expression of phase II antioxidant enzymes by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[9] Upon activation, Nrf2 translocates to the nucleus, where it binds to the ARE and initiates the transcription of various cytoprotective genes.

Anticancer Activity

Dibenzyl diselenide has demonstrated potent anticancer effects in various cancer cell lines.[4][10][11] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress leading to ferroptosis.[4][10]

In triple-negative breast cancer cells, benzylic diselenides have been shown to exert their anticancer effects by suppressing the Akt/β-catenin signaling pathway in a ROS-dependent manner.[10][11] This leads to the downregulation of β-catenin, a key protein in cell proliferation and survival.

In pancreatic cancer cells, dibenzyl diselenide has been found to induce ferroptosis, an iron-dependent form of regulated cell death.[4] This is achieved by increasing intracellular ROS and mitochondrial iron availability, leading to lipid peroxidation and ultimately, cell death.[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible investigation of dibenzyl diselenide.

In Vitro Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, resulting in a color change from purple to yellow.

Procedure:

-

Prepare a stock solution of dibenzyl diselenide in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add a solution of DPPH in methanol to each well.

-

Add the different concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid) to the wells.

-

Incubate the plate in the dark at room temperature.

-

Measure the absorbance at a specific wavelength (typically ~517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity.

Conclusion

Dibenzyl diselenide is a versatile organoselenium compound with well-defined chemical properties and a diverse range of biological activities. Its utility in organic synthesis is complemented by its potential as a therapeutic agent, particularly in the realms of antioxidant and anticancer applications. The detailed information and protocols provided in this guide serve as a valuable resource for researchers seeking to explore the full potential of this intriguing molecule. Further research into its precise molecular targets and in vivo efficacy is warranted to translate its promising preclinical findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Dibenzyl diselenide | 1482-82-2 [chemicalbook.com]

- 4. Dibenzyl Diselenide | Organoselenium Reagent [benchchem.com]

- 5. Dibenzyl diselenide | C14H14Se2 | CID 95955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Dibenzyl diselenide (C14H14Se2) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis of Dibenzylic Diselenides Using Elemental Selenium - ChemistryViews [chemistryviews.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthetic Benzylic Diselenides and Disulfides: Potential Anticancer Activities via Modulation of the ROS-Dependent Akt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dibenzyl Diselenide (CAS 1482-82-2): Properties, Mechanisms, and Hazards

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibenzyl diselenide (CAS 1482-82-2) is a versatile organoselenium compound recognized for its significant potential in both synthetic chemistry and biomedicine. Characterized by a structurally simple yet reactive diselenide bridge flanked by two benzyl groups, this compound serves as a valuable precursor for selenium-containing molecules and exhibits a remarkable spectrum of biological activities. Its ability to modulate cellular redox homeostasis is central to its function, acting as a potent antioxidant by mimicking the selenoenzyme glutathione peroxidase (GPx) and as a context-dependent pro-oxidant in cancer cells, leading to cell death.[1][2] This dual activity underlies its promising anticancer, neuroprotective, and anti-inflammatory properties.[3][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, biological mechanisms, and safety considerations of dibenzyl diselenide, tailored for professionals in research and drug development.

Physicochemical and Structural Properties

Dibenzyl diselenide is a yellow to orange crystalline solid.[5] The core of its reactivity lies in the relatively weak selenium-selenium (Se-Se) bond, which can be readily cleaved under various conditions, enabling its participation in redox reactions and serving as a source of benzylselenyl moieties in organic synthesis.[1]

| Property | Value | Citation(s) |

| CAS Number | 1482-82-2 | [1] |

| Molecular Formula | C₁₄H₁₄Se₂ | [5] |

| Molecular Weight | 340.19 g/mol | [5] |

| Appearance | Light yellow to orange powder/crystalline solid | [1][5] |

| Melting Point | 91-93 °C | [1] |

| Solubility | Low solubility in water; soluble in organic solvents | [5] |

| SMILES | c1ccc(cc1)C[Se][Se]Cc1ccccc1 | [5] |

| InChI Key | HYAVEDMFTNAZQE-UHFFFAOYSA-N | [5] |

Synthesis and Reactivity

The synthesis of dibenzyl diselenide is most commonly achieved through the reaction of a benzyl halide with a diselenide source.[1] A prevalent laboratory-scale method involves the in-situ generation of sodium diselenide followed by nucleophilic substitution.

General Synthesis Workflow

The process begins with the reduction of elemental selenium, followed by alkylation with an electrophilic benzyl source.

General synthesis workflow for Dibenzyl Diselenide.

Biological Activity and Mechanisms of Action

Dibenzyl diselenide exhibits a dual nature in biological systems, primarily governed by the cellular redox environment. Its key activities include antioxidant defense, anticancer effects, and neuroprotection.

Antioxidant Mechanism: GPx Mimicry and Nrf2 Activation

Dibenzyl diselenide is a potent antioxidant that functions by mimicking the activity of glutathione peroxidase (GPx), a critical endogenous antioxidant enzyme.[1] It catalyzes the reduction of harmful reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) using glutathione (GSH) as a reducing cofactor, thereby protecting cells from oxidative damage.[6]

Furthermore, organoselenium compounds are known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes.[1]

Nrf2-mediated antioxidant response activation.

Anticancer Activity

The anticancer properties of dibenzyl diselenide are multifaceted, involving the induction of cell death through several distinct mechanisms. It demonstrates selective toxicity towards various cancer cell lines.[5]

| Cell Line | Cancer Type | Approx. IC₅₀ Value | Citation(s) |

| MCF-7 | Breast Cancer | ~25 µM | [5] |

| HT-29 | Colon Cancer | ~30 µM | [5] |

Note: A related compound, 4-cyano-substituted benzylic diselenide, showed high potency (IC₅₀ = 1.9 µM) against triple-negative breast cancer cells (MDA-MB-231), highlighting the therapeutic potential of this chemical class.[7][8]

In the tumor microenvironment, dibenzyl diselenide can act as a pro-oxidant, leading to an increase in intracellular ROS. This elevated oxidative stress can trigger apoptosis by inactivating key survival pathways.[2][5] One such pathway is the Akt/β-catenin signaling cascade. ROS inactivates Akt, which in turn can no longer inhibit Glycogen Synthase Kinase 3β (GSK-3β). Active GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation and thereby suppressing the transcription of pro-survival genes.[7][8]

ROS-dependent inhibition of Akt/β-catenin pathway.

Dibenzyl diselenide can also induce ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[5] The mechanism involves the inhibition of key antioxidant systems that protect against lipid ROS. Specifically, dibenzyl diselenide can inhibit glutathione-S-transferase (GST), which impairs the function of Glutathione Peroxidase 4 (GPX4).[9] GPX4 is the primary enzyme responsible for reducing lipid peroxides. Its inhibition leads to the accumulation of lethal lipid ROS, culminating in ferroptotic cell death.[9][10]

Induction of ferroptosis by Dibenzyl Diselenide.

Neuroprotective Effects

The antioxidant properties of diselenides are central to their neuroprotective effects. By mitigating oxidative stress and preventing mitochondrial dysfunction, compounds like diphenyl diselenide (a closely related analogue) have been shown to protect neuronal cells.[2] Dibenzyl diselenide is presumed to act via similar mechanisms, counteracting excitotoxicity and reducing neuronal damage, which is a promising avenue for therapies against neurodegenerative diseases.[2][3]

Hazards and Safety

Dibenzyl diselenide is classified as toxic and requires careful handling. As with all selenium compounds, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.[5]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | ☠️ | Danger | H301: Toxic if swallowed |

| Acute Toxicity (Inhaled) | ☠️ | Danger | H331: Toxic if inhaled |

| STOT (Repeated Exposure) | Health Hazard | Warning | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to Aquatic Life | Environment | Warning | H410: Very toxic to aquatic life with long lasting effects |

Data sourced from PubChem and commercial supplier safety data sheets.

Precautionary Statements: P260 (Do not breathe dust), P273 (Avoid release to the environment), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P501 (Dispose of contents/container to an approved waste disposal plant).

Experimental Protocols

The following protocols are generalized methods for the synthesis and evaluation of dibenzyl diselenide's biological activity.

Synthesis of Dibenzyl Diselenide

This protocol describes the synthesis via in-situ generation of sodium diselenide.

Materials:

-

Elemental selenium powder

-

Sodium borohydride (NaBH₄)

-

Benzyl bromide

-

Ethanol (or Tetrahydrofuran/Water)

-

Deionized water

-

Round-bottom flask, magnetic stirrer, addition funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Equip a round-bottom flask with a magnetic stir bar and purge with an inert gas.

-

Add elemental selenium powder (1.0 eq) to the flask, followed by deoxygenated solvent (e.g., ethanol or water).

-

In a separate flask, dissolve sodium borohydride (2.1 eq) in the same deoxygenated solvent.

-

Slowly add the NaBH₄ solution to the selenium suspension via an addition funnel. The reaction is exothermic and will produce hydrogen gas. The mixture will turn colorless upon formation of sodium diselenide.

-

Once the selenium is fully consumed, slowly add benzyl bromide (2.0 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude yellow solid can be purified by recrystallization (e.g., from ethanol or pentane) to yield pure dibenzyl diselenide.

Evaluation of Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[11][12]

Experimental workflow for the MTT cell viability assay.

Materials:

-

Target cancer cell line and appropriate culture medium

-

Dibenzyl diselenide stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of dibenzyl diselenide in culture medium from the DMSO stock. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Labeling: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Evaluation of Antioxidant Activity (DPPH Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[6]

Materials:

-

Dibenzyl diselenide

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Methanol

-

Standard antioxidant (e.g., Trolox or Ascorbic Acid)

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of dibenzyl diselenide and a standard antioxidant in methanol. Create serial dilutions.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add a small volume of the test compound dilutions, standard, or blank (methanol) to the wells.

-

Mix and incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. The reduction of the purple DPPH radical to a yellow product by the antioxidant leads to a decrease in absorbance.

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). The activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Protective effects of diphenyl diselenide in a mouse model of brain toxicity [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Dibenzyl Diselenide | Organoselenium Reagent [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Benzylic Diselenides and Disulfides: Potential Anticancer Activities via Modulation of the ROS-Dependent Akt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Dibenzyl Diselenide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl diselenide is an organoselenium compound with significant potential in organic synthesis and medicinal chemistry, notably for its antioxidant and anti-neoplastic properties. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective application in research and drug development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of dibenzyl diselenide. While quantitative data in the literature is limited, this guide outlines detailed experimental protocols for determining these crucial parameters. Furthermore, it visualizes key experimental workflows and a relevant biological signaling pathway to facilitate a deeper understanding of its handling and mechanism of action.

Introduction

Dibenzyl diselenide ((C₆H₅CH₂)₂Se₂) is a yellow crystalline solid characterized by a diselenide (-Se-Se-) bond linking two benzyl groups. This bond is relatively weak and is central to the compound's reactivity and biological activity.[1] The applications of dibenzyl diselenide are diverse, ranging from its use as a reagent in organic synthesis to its investigation as a potential therapeutic agent.[1] Its efficacy in these roles is intrinsically linked to its solubility in various media and its stability under different environmental conditions. This guide aims to consolidate the available information on these properties and provide standardized methodologies for their assessment.

Solubility of Dibenzyl Diselenide

The solubility of a compound is a critical factor for its use in solution-based chemical reactions, formulation development, and biological assays. The available data on the solubility of dibenzyl diselenide is largely qualitative and, in some cases, contradictory.

Qualitative Solubility Profile

Based on its chemical structure, which features two nonpolar benzyl groups, dibenzyl diselenide is expected to be sparingly soluble in polar solvents like water and more soluble in nonpolar organic solvents. This aligns with the general principle of "like dissolves like."

Some sources claim dibenzyl diselenide is "soluble in water."[2] However, this is likely inaccurate for a molecule with significant nonpolar character. The analogous compound, diphenyl diselenide, is reported to be insoluble in water.[3]

Observations suggest that dibenzyl diselenide is soluble in hot toluene, a nonpolar aromatic solvent. The synthesis of dibenzyl diselenide has been reported to involve extraction with ethanol, indicating at least moderate solubility in this polar protic solvent. For the structurally similar diphenyl diselenide, suitable solvents include dichloromethane, tetrahydrofuran (THF), toluene, dimethyl sulfoxide (DMSO), and acetonitrile. It is also noted to be soluble in hot hexane.[3]

Quantitative Solubility Data

To date, there is a lack of comprehensive quantitative solubility data for dibenzyl diselenide in the peer-reviewed literature. The following table summarizes the available qualitative information.

| Solvent | Type | Reported Solubility |

| Water | Polar Protic | Contradictory reports; likely very low |

| Toluene | Nonpolar Aromatic | Soluble (especially when hot) |

| Ethanol | Polar Protic | Implied solubility from extraction procedures |

| Dichloromethane | Polar Aprotic | Likely soluble (based on diphenyl diselenide) |

| Tetrahydrofuran (THF) | Polar Aprotic | Likely soluble (based on diphenyl diselenide) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely soluble (based on diphenyl diselenide) |

| Acetonitrile | Polar Aprotic | Likely soluble (based on diphenyl diselenide) |

| Hexane | Nonpolar Aliphatic | Likely soluble when hot (based on diphenyl diselenide) |

Stability of Dibenzyl Diselenide

The stability of dibenzyl diselenide is a key consideration for its storage, handling, and application. Degradation can lead to a loss of potency and the formation of impurities. The primary factors influencing its stability are exposure to air, light, heat, and pH.

Chemical Stability

Dibenzyl diselenide is reported to be "air-sensitive." The diselenide bond can be susceptible to oxidation. The relatively weak Se-Se bond can also undergo homolytic cleavage upon exposure to heat or light, generating benzylselenyl radicals.[1] This reactivity is fundamental to some of its applications in organic synthesis but also indicates a potential for degradation if not handled properly.

Thermal Stability

Photostability

The Se-Se bond in diselenides is known to be susceptible to cleavage by light, particularly UV radiation, leading to the formation of radicals.[1] A study on the photolysis of dibenzyl diselenide in acetonitrile showed that irradiation at wavelengths above 280 nm leads to the extrusion of elemental selenium and the formation of dibenzyl selenide.[5] This highlights the importance of protecting dibenzyl diselenide from light during storage and in experimental setups.

pH-Dependent Stability

The stability of organoselenium compounds can be influenced by the pH of the medium.[6][7] While specific data for dibenzyl diselenide is scarce, studies on other organoselenium compounds indicate that pH can affect their rate of degradation and their reactivity, including their interaction with biological thiols.[8] For instance, the oxidation chemistry of some organoselenium compounds is pH-dependent.[6]

Experimental Protocols

The following sections provide detailed methodologies for the systematic evaluation of the solubility and stability of dibenzyl diselenide.

Determination of Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a solid in a solvent.

Caption: Workflow for the determination of equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of solid dibenzyl diselenide to a known volume of the selected solvent (e.g., water, ethanol, toluene, DMSO) in a sealed, inert container. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Carefully withdraw a known volume of the clear supernatant. To ensure complete removal of any undissolved solid, the supernatant should be filtered through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter).

-

Quantification: Determine the concentration of dibenzyl diselenide in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Assessment of Thermal Stability

Thermogravimetric analysis (TGA) is a common technique to evaluate the thermal stability of a compound.

Caption: Experimental workflow for thermal stability assessment using TGA.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of dibenzyl diselenide into a TGA sample pan.

-

Analysis: Heat the sample in the TGA instrument under a controlled, inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: Continuously monitor and record the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show a significant drop in mass at the temperature where the compound begins to decompose. The onset temperature of this mass loss is taken as the decomposition temperature, providing an indication of its thermal stability.

For solution-state thermal stability, a solution of dibenzyl diselenide can be incubated at various temperatures, and aliquots can be analyzed at different time points by HPLC to determine the rate of degradation.[9]

Assessment of Photostability

The photostability of dibenzyl diselenide should be evaluated according to the ICH Q1B guidelines.[4][10][11]

Caption: Workflow for photostability testing.

Methodology:

-

Sample Preparation: Prepare samples of solid dibenzyl diselenide and solutions in a relevant solvent. A dark control sample, protected from light (e.g., by wrapping in aluminum foil), should be prepared for comparison.

-

Light Exposure: Expose the samples to a light source that produces an output similar to the D65/ID65 emission standards (e.g., a Xenon or metal halide lamp). The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[4][11]

-

Analysis: At appropriate time intervals, analyze the samples for any changes in physical appearance, and quantify the amount of dibenzyl diselenide and any degradation products using a stability-indicating HPLC method.

-

Evaluation: Compare the results from the light-exposed samples to the dark control to differentiate between light-induced and thermally-induced degradation.

Assessment of pH-Dependent Stability

The stability of dibenzyl diselenide in solution at different pH values can be determined by monitoring its concentration over time.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a range of pH values relevant to potential applications (e.g., pH 2, 5, 7.4, 9).

-

Sample Preparation: Prepare solutions of dibenzyl diselenide in each buffer. A co-solvent may be necessary if the solubility is low.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).

-

Analysis: At various time points, withdraw aliquots and analyze the concentration of dibenzyl diselenide using a validated HPLC method.

-

Data Analysis: Plot the concentration of dibenzyl diselenide versus time for each pH. Determine the degradation rate constant (k) from the slope of the line (for first-order kinetics, plot ln[concentration] vs. time). A plot of log(k) versus pH will reveal the pH-stability profile of the compound.[12]

Biological Relevance: Nrf2 Signaling Pathway

The antioxidant properties of organoselenium compounds like dibenzyl diselenide are often linked to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14][15][16] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[17]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[16] Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2.[16] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[17] This leads to an enhanced cellular defense against oxidative damage. Organoselenium compounds are thought to activate this pathway, contributing to their protective effects.[15][18]

Caption: Activation of the Nrf2 signaling pathway.

Conclusion

Dibenzyl diselenide is a compound of significant interest with promising applications. However, a comprehensive, quantitative understanding of its solubility and stability is currently lacking in the public domain. This guide has summarized the available qualitative information and provided detailed, standardized protocols that researchers, scientists, and drug development professionals can employ to generate the necessary quantitative data. A thorough characterization of these fundamental properties is essential for the reliable and effective use of dibenzyl diselenide in both chemical and biological systems. Further research to quantify its solubility in a range of pharmaceutically relevant solvents and to determine its degradation kinetics under various stress conditions is highly encouraged.

References

- 1. nbinno.com [nbinno.com]

- 2. Dibenzyl diselenide, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Diphenyl diselenide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effect of pH on one-electron oxidation chemistry of organoselenium compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermolysis kinetics and thermal degradation compounds of alliin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dibenzyl diselenide | C14H14Se2 | CID 95955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of diaryl sulfides and diaryl selenide compounds for antitubulin and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Discovery and History of Dibenzyl Diselenide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl diselenide ((C₆H₅CH₂)₂Se₂) is an organoselenium compound of significant interest in synthetic organic chemistry and emerging biomedical applications. Characterized by a diselenide (-Se-Se-) bond linking two benzyl groups, this stable, crystalline solid serves as a valuable precursor for the introduction of the benzylselenyl moiety into organic molecules. Its history is intertwined with the broader development of organoselenium chemistry, with key synthetic advancements in the latter half of the 20th century paving the way for its current utility. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, detailed experimental protocols, and key applications of dibenzyl diselenide.

Discovery and Historical Context

The precise first synthesis of dibenzyl diselenide is not definitively documented in readily available literature, a common characteristic for many foundational organic compounds. However, the origins of organoselenium chemistry trace back to 1836 with the isolation of diethyl selenide. The field saw gradual development, with significant contributions in the mid-20th century.

A notable early and well-documented synthesis of dibenzyl diselenide was reported by W. H. H. Gunther. His work in the 1970s on organoselenium compounds provided accessible methods for the preparation of various diselenides, including the dibenzyl derivative. A key method involved the use of a bis(methoxymagnesium) diselenide reagent, which reacted with benzyl chloride to yield dibenzyl diselenide.[1] This and other early methods were crucial in making organoselenium compounds more widely available to the research community.

Prior to this, the synthesis of diselenides often involved less efficient or more hazardous procedures. The development of milder and more selective reagents and reaction conditions, such as the use of sodium borohydride for the in-situ generation of selenium nucleophiles, marked a significant advancement in the field and facilitated the broader investigation of compounds like dibenzyl diselenide.

Physicochemical and Spectroscopic Data

Dibenzyl diselenide is a light yellow to orange crystalline powder.[1] Key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of Dibenzyl Diselenide

| Property | Value |

| CAS Number | 1482-82-2 |

| Molecular Formula | C₁₄H₁₄Se₂ |

| Molecular Weight | 340.18 g/mol |

| Melting Point | 91-93 °C |

| Appearance | Light yellow to orange crystalline powder |

| Solubility | Soluble in water |

Table 2: Spectroscopic Data for Dibenzyl Diselenide

| Technique | Key Signals and Observations |

| ¹H NMR (CDCl₃) | Signals corresponding to the benzyl protons are observed. The spectrum is identical to that of commercially available dibenzyl diselenide.[1] |

| ¹³C NMR | Data available in the literature, consistent with the dibenzyl diselenide structure. |

| IR Spectroscopy | Characteristic peaks for aromatic C-H and C-C bonds, and C-Se stretching vibrations are present. |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak corresponding to the molecular weight of dibenzyl diselenide. |

Synthetic Methodologies: A Historical and Modern Perspective

The synthesis of dibenzyl diselenide has evolved from early methods requiring harsh conditions to more recent, milder, and higher-yielding protocols. This section details some of the key synthetic approaches.

Early Synthesis via Grignard-type Reagents (Gunther's Method)

One of the historically significant methods for preparing dibenzyl diselenide involves the use of a magnesium-based diselenide reagent.

Experimental Protocol:

-

Preparation of the Diselenide Reagent: A methanolic solution of bis(methoxymagnesium) diselenide is prepared from elemental selenium (0.05 g-atom).

-

Reaction with Benzyl Chloride: To this reagent, benzyl chloride (6.3 g, 0.05 mole) is added.[1]

-

Work-up: After stirring for approximately 10 minutes, water (100 mL) and concentrated hydrochloric acid (5 mL) are added to the reaction mixture. The solution is then cooled.[1]

-

Isolation and Purification: The resulting black solid is collected by filtration. This solid is then extracted with ethanol to yield a bright yellow solution. Upon removal of the solvent, a yellow crystalline product of dibenzyl diselenide is obtained.[1]

Modern Synthesis via Reduction of Elemental Selenium

A widely used and efficient modern method involves the in-situ generation of a selenium nucleophile by reducing elemental selenium, followed by reaction with a benzyl halide.

Experimental Protocol:

-

Generation of Sodium Diselenide: In a round-bottom flask under an inert atmosphere, elemental selenium powder is suspended in water. Sodium borohydride is added portion-wise. The reaction is exothermic and proceeds with the evolution of hydrogen gas. The mixture is stirred until the selenium is consumed, resulting in a colorless solution of sodium diselenide.

-

Reaction with Benzyl Halide: Benzyl bromide or benzyl chloride is then added dropwise to the solution of sodium diselenide.

-

Work-up: The reaction mixture is stirred at room temperature. Upon completion, the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Isolation and Purification: The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure dibenzyl diselenide.

Table 3: Comparison of Synthetic Methods for Dibenzyl Diselenide

| Method | Selenium Source | Benzyl Source | Reducing Agent/Reagent | Typical Yield | Reference |

| Gunther's Method | Elemental Selenium | Benzyl chloride | Bis(methoxymagnesium) diselenide | Good | [1] |

| Reduction with NaBH₄ | Elemental Selenium | Benzyl bromide/chloride | Sodium borohydride | High | |

| Phase Transfer Catalysis | Elemental Selenium | Benzyl halides | Sodium hydroxide, Phase transfer catalyst | Good to Excellent | [2] |

| Reaction with Aldehydes | Elemental Selenium | Benzaldehyde | Carbon monoxide | 98% | [3] |

| Sₙ2-type Nucleophilic Substitution | Elemental Selenium | Benzyl quaternary ammonium salts | Cesium carbonate | High to Excellent | [4] |

Experimental Workflows (Graphviz Diagrams)

The following diagrams illustrate the logical flow of key synthetic procedures for obtaining dibenzyl diselenide.

Caption: Workflow for Gunther's synthesis of dibenzyl diselenide.

Caption: Workflow for the modern synthesis of dibenzyl diselenide.

Applications in Research and Development

The applications of dibenzyl diselenide have expanded from its initial use as a synthetic reagent to a compound of interest in materials science and biomedicine.

-

Organic Synthesis: Dibenzyl diselenide is primarily used as a source of the benzylselenyl group (BnSe). The Se-Se bond can be readily cleaved by reducing agents to generate a nucleophilic benzylselenolate anion, which can then be used in various nucleophilic substitution and addition reactions to introduce the BnSe moiety into organic molecules. It also serves as a catalyst in certain organic transformations.[5]

-

Materials Science: In recent years, dibenzyl diselenide has been investigated as a precursor for the synthesis of metal selenide nanoparticles. The controlled decomposition of dibenzyl diselenide can provide a source of selenium for the growth of these nanomaterials, which have applications in electronics and photovoltaics.[6]

-

Biomedical Research: Organoselenium compounds, including dibenzyl diselenide, have garnered attention for their potential biological activities. Dibenzyl diselenide has been shown to exhibit antioxidant properties, mimicking the activity of the enzyme glutathione peroxidase.[7] Furthermore, it has demonstrated anticancer effects by inducing cell death in cancer cells and has been investigated for its neuroprotective, antiviral, and antimicrobial activities.[7] These properties make it a valuable lead compound in drug discovery and development.[8]

Conclusion

Dibenzyl diselenide has evolved from a laboratory curiosity to a versatile and valuable compound in modern chemical and biomedical research. The development of efficient and scalable synthetic methods has been instrumental in this transition. Its utility as a synthetic precursor, coupled with its intriguing biological properties, ensures that dibenzyl diselenide will continue to be an active area of investigation for researchers, synthetic chemists, and drug development professionals. Future research will likely focus on expanding its applications in asymmetric synthesis, catalysis, and the development of novel therapeutic agents.

References

- 1. Dibenzyl diselenide | 1482-82-2 [chemicalbook.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. CN101619034B - Diselenide compound synthesis method - Google Patents [patents.google.com]

- 4. Synthesis of Dibenzylic Diselenides Using Elemental Selenium - ChemistryViews [chemistryviews.org]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. Organoselenium compounds beyond antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Dibenzyl Diselenide: A Technical Guide

Introduction

Dibenzyl diselenide (C₁₄H₁₄Se₂) is an organoselenium compound with significant applications in organic synthesis and potential therapeutic uses.[1] Characterized by a diselenide (-Se-Se-) bond linking two benzyl groups, its reactivity is largely dictated by the relatively weak Se-Se bond.[1] This compound serves as a valuable reagent for introducing selenium into molecules and has demonstrated antioxidant, anticancer, and neuroprotective properties.[1] This guide provides a comprehensive overview of the spectroscopic data for dibenzyl diselenide, detailed experimental protocols for its synthesis, and a visualization of its synthetic workflow.

Spectroscopic Data

The structural elucidation of dibenzyl diselenide is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the structure of dibenzyl diselenide.

¹H NMR Data

The proton NMR spectrum of dibenzyl diselenide was acquired in deuterated chloroform (CDCl₃).[2][3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 10H | Aromatic protons (C₆H₅) |

| ~3.9 | s | 4H | Methylene protons (CH₂) |

¹³C NMR Data

The carbon-13 NMR data provides further insight into the carbon framework of the molecule.[4]

| Chemical Shift (δ) ppm | Assignment |

| 138.8 | C (aromatic, ipso) |

| 129.1 | CH (aromatic) |

| 128.5 | CH (aromatic) |

| 127.1 | CH (aromatic) |

| 33.5 | CH₂ (methylene) |

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in dibenzyl diselenide. The spectrum has been recorded using both Potassium Bromide (KBr) disc and Attenuated Total Reflectance (ATR) techniques.[4][5]

| Frequency (cm⁻¹) | Assignment |

| ~3060, 3030 | C-H stretch (aromatic) |

| ~2920 | C-H stretch (aliphatic) |

| ~1600, 1495, 1450 | C=C stretch (aromatic ring) |

| ~700, 750 | C-H bend (aromatic, out-of-plane) |

| ~540 | C-Se stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of dibenzyl diselenide. The molecular formula is C₁₄H₁₄Se₂ with a molecular weight of approximately 340.18 g/mol .[6]

| m/z | Ion |

| 342 | [M]⁺ (most abundant isotope) |

| 171 | [C₇H₇Se]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocols

Several synthetic routes for the preparation of dibenzyl diselenide have been reported. Below are two common methods.

Synthesis from Benzyl Bromide and Elemental Selenium

This method involves the in-situ generation of sodium diselenide followed by reaction with benzyl bromide.[7][8]

Materials:

-

Elemental selenium powder (Se)

-

Sodium borohydride (NaBH₄)

-

Benzyl bromide (C₆H₅CH₂Br)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend elemental selenium (1.0 eq) in a mixture of THF and water.

-

Cool the mixture in an ice bath and add sodium borohydride (2.0 eq) portion-wise.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the selenium has completely dissolved to form a colorless solution of sodium diselenide.

-

Add benzyl bromide (2.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous phase with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude dibenzyl diselenide by column chromatography on silica gel or by recrystallization from ethanol to obtain a yellow crystalline solid.[7][9]

Synthesis from Benzyl Chloride and Bis(methoxymagnesium) Diselenide

This procedure utilizes a pre-formed diselenide reagent.[2]

Materials:

-

Selenium powder

-

Magnesium turnings

-

Anhydrous methanol

-

Benzyl chloride (C₆H₅CH₂Cl)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Prepare a methanolic solution of bis(methoxymagnesium) diselenide from elemental selenium and magnesium in methanol.

-

To this reagent, add benzyl chloride (2.0 eq) dropwise with stirring.

-

After stirring for approximately 10 minutes, add water and concentrated hydrochloric acid.

-

Cool the solution to precipitate a solid.

-

Collect the solid by filtration.

-

Extract the solid with ethanol to yield a bright yellow solution.

-

Remove the solvent to obtain a yellow crystalline product, which is then recrystallized from ethanol.[2][9]

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of dibenzyl diselenide from benzyl bromide.

Caption: Workflow for the synthesis of dibenzyl diselenide.

Antioxidant Activity Pathway

Dibenzyl diselenide is known to exhibit antioxidant properties, in part by mimicking the action of the enzyme glutathione peroxidase (GPx).[1] This involves the reduction of harmful reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).

Caption: Proposed antioxidant mechanism of dibenzyl diselenide.

References

- 1. nbinno.com [nbinno.com]

- 2. Dibenzyl diselenide | 1482-82-2 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Dibenzyl diselenide | C14H14Se2 | CID 95955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Diselenide, bis(phenylmethyl) [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

A Technical Guide to the Biological Activities of Organoselenium Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organoselenium compounds have emerged as a significant class of molecules in medicinal chemistry and drug development, demonstrating a wide spectrum of biological activities.[1][2][3] This technical guide provides an in-depth overview of the core biological properties of these compounds, with a particular focus on their antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][4][5] It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further investigation and application of organoselenium compounds in therapeutics.

Introduction: The Versatility of Organoselenium Compounds

Selenium is an essential trace element crucial for human health, primarily through its incorporation into selenoproteins, which play vital roles in redox regulation and various physiological processes.[6][7][8] Synthetic organoselenium compounds have garnered substantial interest as they can mimic the activity of native selenoenzymes, such as glutathione peroxidase (GPx), and exhibit a broad range of therapeutic effects.[9][10][11] These compounds are characterized by the presence of a carbon-selenium bond and their biological activity is profoundly influenced by the chemical form and dose of selenium.[12]

The therapeutic potential of organoselenium compounds extends beyond their antioxidant capabilities to include anti-inflammatory, anticancer, and neuroprotective actions.[1][2][13][14] Many of these effects are attributed to their ability to modulate cellular redox homeostasis, often acting as pro-oxidants in cancer cells to induce cytotoxicity selectively.[15][16] This guide will delve into these multifaceted biological activities, providing the necessary technical details to support ongoing research and development.

Antioxidant Activity

The antioxidant properties of organoselenium compounds are among their most studied attributes.[9][10] They function as potent scavengers of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[17] The GPx-like activity of many organoselenium compounds, particularly diselenides, is a key mechanism behind their antioxidant effects.[9][12]

Quantitative Antioxidant Data

The antioxidant efficacy of organoselenium compounds is commonly quantified using in vitro assays that measure their ability to scavenge stable free radicals. The half-maximal inhibitory concentration (IC50) is a standard metric, with lower values indicating greater antioxidant potency.[17]

| Compound Class | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| Diselenides | DPPH | Varies | Ascorbic Acid | Varies |

| Selenides | ABTS | Varies | Trolox | Varies |

| Ebselen & Derivatives | DPPH | Varies | Ascorbic Acid | Varies |

Note: Specific IC50 values are highly dependent on the molecular structure of the compound and the specific assay conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound.[18][19]

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[18][19][20]

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.[18][21]

-

Sample Preparation: Dissolve the organoselenium compound in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution, from which serial dilutions are made.[18]

-

Reaction Mixture: In a 96-well plate or cuvettes, add a defined volume of the test sample to the DPPH working solution.[18][19] A blank containing only the solvent and DPPH solution is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[18][19]

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[18][19][21]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100.[19] The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[17]

Signaling Pathway: Keap1-Nrf2 Antioxidant Response

Organoselenium compounds can indirectly exert antioxidant effects by activating the Keap1-Nrf2 signaling pathway, which upregulates the expression of numerous antioxidant and detoxification genes.[17][22]

Workflow for Nrf2 Activation:

Caption: Nrf2 activation by organoselenium compounds.

Anticancer Activity

Organoselenium compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][11][15] Their mechanisms of action are often multifaceted, including the induction of oxidative stress, apoptosis, and cell cycle arrest.[23]

Quantitative Anticancer Data

The cytotoxic effects of organoselenium compounds on cancer cells are typically evaluated by determining their IC50 values, which represent the concentration required to inhibit cell growth by 50%.

| Compound/Derivative | Cell Line | IC50 (µM) | Exposure Time (h) |

| NSAID-SeCF3 Derivative (72h) | MCF-7 (Breast) | 2.8 | 72 |

| NSAID-SeCF3 Derivative (72h) | SW480 (Colon) | 3.3 | 48 |

| Various Organoselenium Compounds | PC-3 (Prostate) & MCF-7 (Breast) | < 10 µM | 72 |

Data compiled from multiple sources indicating potent activity.[12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[24][25]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[24][26] The amount of formazan produced is proportional to the number of viable cells.[27]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the organoselenium compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).[24]

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[24][27]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[24]

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm.[24]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathway: PI3K/Akt Inhibition

Several organoselenium compounds exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[28]

Diagram of PI3K/Akt Inhibition:

Caption: Inhibition of the PI3K/Akt pathway.

Anti-inflammatory and Neuroprotective Activities

Organoselenium compounds have also been recognized for their anti-inflammatory and neuroprotective properties.[2][5] Their ability to mitigate oxidative stress and inflammation makes them promising candidates for neurodegenerative diseases.[5][6][29]

Mechanisms of Action

-

Anti-inflammatory Effects: Organoselenium compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators. For instance, diphenyl diselenide has been shown to modulate macrophage activation.[4][30] Ebselen can inhibit enzymes like nitric oxide synthase (NOS) and reduce the expression of inflammatory cytokines.[7]

-

Neuroprotective Effects: The neuroprotective effects of compounds like ebselen and diphenyl diselenide have been demonstrated in various models of neurotoxicity.[6][29] They can protect neurons from oxidative damage and excitotoxicity, which are implicated in conditions like stroke and Alzheimer's disease.[6][31]

Logical Relationship Diagram

Diagram of Neuroprotective Mechanisms:

Caption: Neuroprotective mechanisms of organoselenium compounds.

Conclusion and Future Directions

Organoselenium compounds represent a versatile and promising class of therapeutic agents with a wide array of biological activities.[1][2] Their ability to modulate key cellular pathways involved in oxidative stress, cancer progression, inflammation, and neurodegeneration highlights their potential in drug development. Future research should focus on the synthesis of novel organoselenium molecules with improved selectivity and reduced toxicity. A deeper understanding of their mechanisms of action will be crucial for their clinical translation. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for advancing the study and application of these remarkable compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Neuropharmacology of Organoselenium Compounds in Mental Disorders and Degenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antioxidant Properties of Organoselenium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aminic Organoselenium Compounds: Promising Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Antioxidant-Prooxidant Properties of a New Organoselenium Compound Library [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Organoselenium compounds beyond antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organic selenium compounds as potential chemotherapeutic agents for improved cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. books.rsc.org [books.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 20. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 22. researchgate.net [researchgate.net]

- 23. Selenium Compounds as Novel Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. broadpharm.com [broadpharm.com]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Delineating the mechanism by which selenium deactivates Akt in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. The effects of selenium supplementation on inflammatory markers in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]

- 31. academic.oup.com [academic.oup.com]

Dibenzyl Diselenide: A Comprehensive Technical Guide on its Redox Properties and Electrochemical Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl diselenide ((BnSe)₂) is an organoselenium compound of significant interest in medicinal chemistry and drug development due to its potent redox-modulating capabilities. This technical guide provides an in-depth analysis of the redox properties of dibenzyl diselenide, including its dual role as both an antioxidant and a pro-oxidant. While specific electrochemical potential data for dibenzyl diselenide is not extensively reported in the literature, this document will discuss the expected electrochemical behavior based on related diselenide compounds. Detailed experimental protocols for the synthesis of dibenzyl diselenide and the evaluation of its antioxidant activity are provided, alongside a discussion of its therapeutic potential.

Introduction

Organoselenium compounds have emerged as a promising class of molecules for therapeutic applications, largely owing to the unique redox properties of the selenium atom. Dibenzyl diselenide, characterized by a diselenide (-Se-Se-) bond linking two benzyl groups, is a notable example.[1] The reactivity of this compound is dominated by the relatively weak Se-Se bond, which can undergo cleavage to participate in a variety of redox reactions.[1] This ability to engage in electron transfer processes underpins its biological activities, which range from mimicking the antioxidant enzyme glutathione peroxidase (GPx) to inducing oxidative stress in cancer cells.[1] Understanding the fundamental redox chemistry and electrochemical potential of dibenzyl diselenide is crucial for harnessing its therapeutic potential.

Redox Properties of Dibenzyl Diselenide

Dibenzyl diselenide exhibits a complex and context-dependent redox profile, functioning as both an antioxidant and a pro-oxidant.

Antioxidant Activity

The primary antioxidant mechanism of dibenzyl diselenide is its ability to mimic the function of the selenoenzyme glutathione peroxidase (GPx).[1] In this catalytic cycle, the diselenide is reduced by thiols, such as glutathione (GSH), to form the corresponding selenol (BnSeH). This selenol can then reduce reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), becoming oxidized back to the diselenide and completing the cycle. This process detoxifies harmful ROS and protects cells from oxidative damage.

Additionally, organoselenium compounds can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, leading to the upregulation of cytoprotective phase II enzymes.

Pro-oxidant Activity

In certain biological contexts, particularly in cancer cells, dibenzyl diselenide can act as a pro-oxidant. It can induce an increase in cytoplasmic and mitochondrial ROS, leading to oxidative stress that overwhelms the cell's antioxidant capacity. This can trigger programmed cell death pathways, such as apoptosis and ferroptosis, making it a candidate for anticancer therapies.[2]

Electrochemical Potential

Cyclic voltammetry studies of aryl diselenides, such as diphenyl diselenide, in aprotic solvents like acetonitrile typically show reduction and oxidation peaks corresponding to the cleavage and formation of the diselenide bond.[3] The reduction of the diselenide to the corresponding selenolate anion (ArSe⁻) is a key electrochemical process.

Table 1: Comparative Electrochemical Data of Diphenyl Diselenide

| Compound | Redox Process | Potential (V) vs. Ag/Ag⁺ | Solvent/Electrolyte | Reference |

| Diphenyl Diselenide | Reduction (Ph₂Se₂ → 2PhSe⁻) | Approx. -0.8 to -1.2 V | Acetonitrile / TBAPF₆ | [3] (Illustrative range) |

| Diphenyl Diselenide | Oxidation | Approx. +0.8 to +1.2 V | Acetonitrile / TBAPF₆ | [3] (Illustrative range) |

Note: The exact potentials can vary depending on the experimental conditions (e.g., solvent, electrolyte, scan rate, and working electrode).

It is expected that dibenzyl diselenide would exhibit a similar electrochemical profile, with the benzyl group potentially influencing the precise redox potentials due to its electronic effects.

Experimental Protocols

Synthesis of Dibenzyl Diselenide

A common method for the synthesis of dibenzyl diselenide involves the reaction of a benzyl halide with a diselenide source.

Protocol: Synthesis via Reduction of Elemental Selenium

-

Materials: Elemental selenium powder, sodium borohydride (NaBH₄), benzyl bromide, ethanol, and water.

-

Procedure: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend elemental selenium (1.0 eq) in a mixture of ethanol and water. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add sodium borohydride (2.0 eq) portion-wise. The reaction mixture will turn colorless upon formation of sodium diselenide (Na₂Se₂). d. To the resulting solution, add benzyl bromide (2.0 eq) dropwise at 0 °C. e. Allow the reaction to warm to room temperature and stir for 2-4 hours. f. Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by recrystallization from ethanol to yield dibenzyl diselenide as yellow crystals.

Antioxidant Activity Assays

The antioxidant capacity of dibenzyl diselenide can be evaluated using various in vitro assays.

Table 2: Summary of Antioxidant Assays

| Assay | Principle | Measurement |

| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow. | Spectrophotometric measurement of the decrease in absorbance at ~517 nm. |

| ABTS Radical Cation Decolorization Assay | Measures the ability of the compound to scavenge the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•⁺), a blue-green chromophore. | Spectrophotometric measurement of the decrease in absorbance at ~734 nm. |

Protocol: DPPH Radical Scavenging Assay

-

Materials: Dibenzyl diselenide, DPPH, methanol, and a spectrophotometer.

-

Procedure: a. Prepare a stock solution of dibenzyl diselenide in methanol. b. Prepare a series of dilutions of the stock solution. c. Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). d. In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the dibenzyl diselenide solutions. e. Include a control containing DPPH and methanol only. f. Incubate the mixtures in the dark at room temperature for 30 minutes. g. Measure the absorbance of each solution at approximately 517 nm. h. Calculate the percentage of DPPH radical scavenging activity for each concentration. i. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

Applications in Drug Development

The unique redox properties of dibenzyl diselenide make it a compound of interest for various therapeutic applications.

Table 3: Therapeutic Potential of Dibenzyl Diselenide

| Application | Mechanism of Action | Reference |

| Anticancer | Induction of ROS and ferroptosis in cancer cells. | [2] |

| Neuroprotection | Mitigation of oxidative damage in the brain. | [1] |

| Anti-inflammatory | Modulation of redox-sensitive inflammatory signaling pathways. | |

| Antiviral/Antimicrobial | Under investigation, potentially through disruption of microbial redox balance. | [1] |

Conclusion

Dibenzyl diselenide is a versatile organoselenium compound with significant potential in drug development, primarily due to its ability to modulate cellular redox states. Its capacity to act as both an antioxidant and a pro-oxidant allows for a broad range of therapeutic applications, from neuroprotection to cancer therapy. While direct electrochemical potential data remains an area for further investigation, the established redox chemistry of diselenides provides a solid framework for understanding its behavior. The experimental protocols provided herein offer a starting point for researchers to synthesize and evaluate the biological activities of this promising compound. Future studies should aim to quantify the electrochemical properties of dibenzyl diselenide to further elucidate its mechanisms of action and guide the development of novel selenium-based therapeutics.

References

Methodological & Application

Applications of Dibenzyl Diselenide in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl diselenide [(BnSe)₂] is a versatile and stable organoselenium reagent that serves as a valuable precursor for the introduction of the benzylselenyl group (BnSe) into organic molecules.[1][2] Its robust nature and predictable reactivity make it an important tool in a variety of synthetic transformations, ranging from the formation of carbon-selenium bonds to catalysis and the synthesis of biologically relevant molecules.[3] The relatively weak Se-Se bond in dibenzyl diselenide allows for its facile cleavage under reductive or photolytic conditions, generating highly reactive benzylseleno intermediates.[3] This compendium provides detailed application notes and experimental protocols for the use of dibenzyl diselenide in organic synthesis, with a focus on methodologies relevant to researchers in academia and the pharmaceutical industry.

Synthesis of Unsymmetrical Selenides